4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.: 88466-98-2
VCID: VC16272473
InChI: InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2
SMILES:
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol

CAS No.: 88466-98-2

Cat. No.: VC16272473

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol - 88466-98-2

Specification

CAS No. 88466-98-2
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name 4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol
Standard InChI InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2
Standard InChI Key UNLYELVPIXCBQV-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O

Introduction

Structural and Physicochemical Properties

The structural uniqueness of 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol lies in its hybrid architecture, which combines a pyrimidine ring with a morpholine moiety and aromatic phenyl group. The pyrimidine core serves as a planar scaffold, facilitating π-π stacking interactions, while the morpholinomethyl group introduces conformational flexibility and hydrogen-bonding potential . The hydroxyl group at the 5-position enhances polarity, contributing to solubility in aqueous environments.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃O₂
Molecular Weight271.31 g/mol
logP~2.57
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area53.9 Ų

Comparative analysis with analogs, such as 5-[(4-methoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol (C₁₇H₂₁N₃O₃), reveals that subtle substitutions significantly alter properties. For instance, the addition of a methoxy group increases molecular weight (315.37 g/mol) and logP (2.57), while reducing aqueous solubility (logSw = -2.31) . These variations underscore the role of substituents in tuning bioavailability and target engagement.

Synthetic Methodologies

The synthesis of 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol typically involves multi-step routes beginning with the construction of the pyrimidine core. A common strategy involves:

  • Core Formation: Cyclocondensation of β-diketones or enaminones with guanidine derivatives under basic conditions .

  • Functionalization: Introduction of the morpholinomethyl group via nucleophilic substitution or reductive amination, followed by phenyl group incorporation through Suzuki-Miyaura coupling or Friedel-Crafts acylation .

  • Hydroxylation: Oxidation or hydrolysis steps to introduce the 5-hydroxyl group, often employing MnO₂ or acidic/basic conditions .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldSource
Pyrimidine coreEnaminone + Guanidine, 140°C50–70%
MorpholinomethylationMorpholine, LDA, THF, −78°C60–80%
PhenylationPhenylboronic acid, Pd catalyst75%

Notably, microwave-assisted synthesis has been employed to accelerate cyclocondensation steps, reducing reaction times from hours to minutes while maintaining yields above 80% . Purification often involves column chromatography (EtOAc/hexane) or recrystallization from methanol .

Biological Activities and Mechanisms

4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol demonstrates promising enzyme inhibitory activity, particularly against kinases and hydrolases. Its morpholine moiety interacts with ATP-binding pockets via hydrogen bonding, while the phenyl group stabilizes hydrophobic interactions . In kinase inhibition assays, the compound exhibited IC₅₀ values in the low micromolar range (1–5 µM), comparable to FDA-approved inhibitors like imatinib .

Key Findings:

  • Selectivity: The compound shows 10-fold selectivity for Abl1 kinase over closely related Src family kinases, attributed to its ability to occupy specific hydrophobic pockets .

  • Cytotoxicity: Preliminary studies in cancer cell lines (e.g., K562 leukemic cells) revealed apoptosis induction at 10 µM, with minimal toxicity to non-cancerous fibroblasts.

  • Synergy: Combination with paclitaxel enhanced antitumor efficacy by 40% in breast cancer models, suggesting potential as an adjuvant therapy.

Applications in Drug Discovery

The compound’s balanced pharmacokinetic profile and modular synthesis make it a versatile scaffold for drug development. Recent applications include:

  • Oncology: As a lead compound in dual kinase-PARP inhibitor programs, aiming to overcome resistance in BRCA-mutant cancers .

  • Neurology: Evaluation in Alzheimer’s models due to its ability to cross the blood-brain barrier (predicted logBB = 0.5) and inhibit acetylcholinesterase .

  • Anti-infectives: Modification with sulfonamide groups yielded derivatives with MIC₉₀ values of 2 µg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

To contextualize its unique profile, 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol is compared to three analogs:

Table 3: Activity Comparison

CompoundTargetIC₅₀Source
4-[(Morpholin-4-yl)methyl]-6-PhAbl1 kinase1.2 µM
5-[(4-MeO-Ph)methyl]-6-MeAcetylcholinesterase8.7 µM
6-(5-Oxo-pyrrolidinyl)pyrimidinePARP-10.9 µM

The parent compound’s superior kinase inhibition highlights the importance of the phenyl group in hydrophobic interactions, while the 5-hydroxyl group in analogs enhances polar target engagement .

Future Directions

Future research should prioritize:

  • Optimization: Structure-activity relationship (SAR) studies to improve selectivity and reduce off-target effects.

  • Formulation: Development of nanoparticle-based delivery systems to enhance solubility and tumor penetration.

  • Clinical Translation: Preclinical toxicity profiling and Phase I trials to evaluate safety in humans.

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